(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine: A Comprehensive Structural Guide
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine: A Comprehensive Structural Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is a chiral diamine that has garnered significant attention in the fields of asymmetric synthesis and catalysis. Its rigid cyclohexane backbone and chiral centers make it a valuable ligand for a variety of metal-catalyzed reactions, enabling the stereoselective synthesis of complex molecules. This guide provides a detailed overview of its structural properties, supported by spectroscopic and crystallographic data, along with representative experimental protocols for its characterization.
Core Structural and Physical Properties
(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is a C2-symmetric molecule.[1] This symmetry, arising from the specific stereochemistry of the two chiral centers on the cyclohexane ring, is crucial for its effectiveness in inducing chirality in chemical transformations. The molecule can exist as a white to light yellow crystalline powder or a colorless liquid.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂ | [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| CAS Number | 68737-65-5 | [2] |
| Appearance | White solid or colorless liquid | [2] |
| Melting Point | 39-44 °C | [4][5] |
| Boiling Point | ~186.8 °C at 760 mmHg | [3] |
| Density | ~0.902 g/cm³ | [4] |
| Optical Activity | [α]²⁰/D -145±5° (c=4.47 in chloroform) | [4][5] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine provide key information about its molecular framework.
¹H and ¹³C NMR Data
The following table summarizes the key NMR data for (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine, as reported in the literature. The spectra are typically recorded in deuterated chloroform (CDCl₃).
| ¹H NMR (500.1 MHz, CDCl₃) | Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| 2.33 | s | 6H | NCH₃ | |
| 2.02–2.06 | m | 2H | CHN | |
| 1.93–2.00 | m | 2H | CHCHN | |
| 1.68–1.75 | br | 2H | NH | |
| 1.61–1.67 | m | 2H | CH₂CHCHN | |
| 1.13–1.19 | m | 2H | CH₂CHCHN | |
| 0.86–0.94 | m | 2H | CH₂CHN | |
| ¹³C NMR (100.6 MHz, CDCl₃) | Chemical Shift (δ) / ppm | Assignment | ||
| 63.2 | CHN | |||
| 33.7 | CH₃ | |||
| 30.8 | CH₂CHN | |||
| 25.0 | CH₂CH₂CHN |
Data sourced from Strohmann et al. (2008).[1]
Crystallographic Data
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. The crystal structure of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine reveals a chair conformation for the cyclohexane ring with the amino groups in equatorial positions.[1] This arrangement minimizes steric hindrance and is a key feature of its effectiveness as a chiral ligand.
| Crystallographic Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | P222 | [1] |
| Unit Cell Dimensions | a = 7.552 (4) Å | [1] |
| b = 8.521 (5) Å | [1] | |
| c = 14.142 (8) Å | [1] | |
| Volume | 910.0 (8) ų | [1] |
| Z | 4 | [1] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments used to characterize (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine.
Synthesis of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine
A common synthetic route to (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine starts from cyclohexene oxide.[6] The following is a representative procedure:
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Ring-opening of Epoxide: Cyclohexene oxide is reacted with an aqueous solution of methylamine in a sealed reactor at elevated temperature (e.g., 80 °C) to yield trans-2-(methylamino)cyclohexanol.[6]
-
Formation of Aziridine: The resulting amino alcohol undergoes a Mitsunobu reaction to form the corresponding aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane.[6]
-
Ring-opening of Aziridine: The aziridine is then subjected to a ring-opening reaction with a methylamine aqueous solution at a higher temperature (e.g., 110 °C) in a sealed reactor to yield the final product, (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Single-Crystal X-ray Diffraction
The following outlines a general procedure for the structural determination of a small organic molecule by single-crystal X-ray diffraction.[7][8][9]
-
Crystal Growth: High-quality single crystals are essential. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Data Reduction: The raw diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are extracted.
-
Structure Solution and Refinement:
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.
-
Applications in Asymmetric Catalysis
(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is widely employed as a chiral ligand in a variety of asymmetric catalytic reactions.[2] Its ability to form stable complexes with transition metals, such as copper, is central to its utility.[10]
Copper-Catalyzed Cross-Coupling Reactions
One of the most significant applications of this diamine is in copper-catalyzed C-N and C-O cross-coupling reactions.[10] In these reactions, the chiral diamine coordinates to the copper center, creating a chiral environment that influences the stereochemical outcome of the reaction. This is particularly valuable in the synthesis of chiral pharmaceuticals and agrochemicals.
References
- 1. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. (R,R)-(-)-N,N -Dimethyl-1,2-cyclohexanediamine = 97.0 GC 68737-65-5 [sigmaaldrich.com]
- 6. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 7. excillum.com [excillum.com]
- 8. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
- 9. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
